

# Durability of Response: A Comparative Analysis of Inavolisib and Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



The development of phosphoinositide 3-kinase (PI3K) inhibitors has marked a significant advancement in the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer, particularly for patients with PIK3CA mutations. As this class of drugs expands, understanding the nuances of their clinical performance, especially the durability of the patient response, becomes critical for researchers and drug development professionals. This guide provides an objective comparison of **inavolisib** against other notable PI3K inhibitors, supported by key experimental data from pivotal clinical trials.

## Comparative Efficacy and Durability of PI3K Inhibitors

The following table summarizes the key efficacy endpoints from major clinical trials for **inavolisib**, alpelisib, taselisib, and buparlisib. These metrics, particularly Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DoR), are crucial indicators of the durability of a therapeutic response.



| Inhibitor<br>(Trial)         | Treatment<br>Arm                       | Control<br>Arm                      | Median Progressi on-Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) | Median Duration of Response (DoR)             | Objective<br>Response<br>Rate<br>(ORR)        |
|------------------------------|----------------------------------------|-------------------------------------|-----------------------------------------|---------------------------------------|-----------------------------------------------|-----------------------------------------------|
| Inavolisib<br>(INAVO120      | Inavolisib + Palbociclib + Fulvestrant | Placebo + Palbociclib + Fulvestrant | 17.2<br>months[1]                       | 34.0<br>months[1]                     | 18.4<br>months[2]                             | 62.7%[1]                                      |
| Alpelisib<br>(SOLAR-1)       | Alpelisib +<br>Fulvestrant             | Placebo +<br>Fulvestrant            | 11.0<br>months[3]<br>[4][5][6]          | 39.3<br>months[3]<br>[6][7]           | Not explicitly reported in provided abstracts | 26.6%[5]                                      |
| Taselisib<br>(SANDPIP<br>ER) | Taselisib +<br>Fulvestrant             | Placebo +<br>Fulvestrant            | 7.4<br>months[8]<br>[9]                 | Not<br>statistically<br>significant   | 8.7<br>months[8]                              | 28.0%[8]                                      |
| Buparlisib<br>(BELLE-2)      | Buparlisib<br>+<br>Fulvestrant         | Placebo +<br>Fulvestrant            | 6.9<br>months[10]<br>[11]               | Not<br>statistically<br>significant   | Not explicitly reported in provided abstracts | Not explicitly reported in provided abstracts |

## **Signaling Pathway and Mechanism of Action**

PI3K inhibitors target the PI3K/AKT/mTOR pathway, which is a critical signaling cascade for cell growth, proliferation, and survival.[12][13] In many cancers, mutations in the PIK3CA gene lead to the constitutive activation of this pathway, driving tumor progression.[12] PI3K $\alpha$ -specific inhibitors like **inavolisib** and alpelisib are designed to selectively block the alpha isoform of the PI3K enzyme, thereby inhibiting the downstream signaling that promotes cancer cell growth. [12] **Inavolisib** is noted to be a highly potent and selective PI3K $\alpha$  inhibitor that also promotes the degradation of the mutated p110 $\alpha$  protein.[1]





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway with the action of PI3K $\alpha$  inhibitors.



### **Experimental Protocols**

A generalized workflow for the pivotal Phase III clinical trials discussed is outlined below. While each trial has specific nuances, the overall structure for assessing efficacy and durability is similar.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. accesssurgery.mhmedical.com [accesssurgery.mhmedical.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Final Analysis of SOLAR-1: 8-Month Survival Benefit Misses Statistical Significance for Alpelisib - The ASCO Post [ascopost.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Final overall survival results of SOLAR-1 add to growing body of evidence for alpelisib -BJMO [bjmo.be]







- 7. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptorpositive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]
- 13. Phosphoinositide 3-kinase inhibitor Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Durability of Response: A Comparative Analysis of Inavolisib and Other PI3K Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607613#assessing-the-durability-of-response-to-inavolisib-versus-other-pi3k-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com